

Xipamide-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Chemical Structure and Properties of Xipamide-d6

Introduction

Xipamide-d6 is the deuterated analog of Xipamide, a sulfonamide-based diuretic and antihypertensive agent.[1] As a labeled compound, **Xipamide-d6** serves as a valuable tool in analytical and research settings, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis of Xipamide. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Xipamide-d6**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Xipamide-d6 is structurally identical to Xipamide, with the exception of six hydrogen atoms on the two methyl groups of the phenyl ring, which are replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Chemical Structure Diagram

Caption: 2D Chemical Structure of Xipamide-d6.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of **Xipamide-d6** and its non-deuterated counterpart, Xipamide.



Table 1: Chemical Identifiers

Identifier	Xipamide-d6	Xipamide
IUPAC Name	N-[2,6- bis(trideuteriomethyl)phenyl]-4- chloro-2-hydroxy-5- sulfamoylbenzamide[2]	4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide[3][4]
CAS Number	1330262-09-3[2][5][6]	14293-44-8[3][7]
Molecular Formula	C15H9D6CIN2O4S[1][5]	C15H15CIN2O4S[3][4]
InChI	InChI=1S/C15H15CIN2O4S/c1 -8-4-3-5-9(2)14(8)18-15(20)10- 6-13(23(17,21)22)11(16)7- 12(10)19/h3-7,19H,1-2H3, (H,18,20) (H2,17,21,22)/i1D3,2D3[1][2]	InChI=1S/C15H15CIN2O4S/c1 -8-4-3-5-9(2)14(8)18-15(20)10- 6-13(23(17,21)22)11(16)7- 12(10)19/h3-7,19H,1-2H3, (H,18,20)(H2,17,21,22)[3][8]
InChIKey	MTZBBNMLMNBNJL- WFGJKAKNSA-N[1][2]	MTZBBNMLMNBNJL- UHFFFAOYSA-N[3][8]
Canonical SMILES	CC1=C(C(=CC=C1)C)NC(=O) C2=CC(=C(C=C2O)CI)S(=O) (=O)N[9]	CC1=C(C(=CC=C1)C)NC(=O) C2=CC(=C(C=C2O)CI)S(=O) (=O)N[3]
Isomeric SMILES	[2H]C([2H]) ([2H])C1=C(C(=CC=C1)C([2H])([2H]) [2H])NC(=O)C2=CC(=C(C=C2 O)Cl)S(=O)(=O)N[2]	-

Table 2: Physical and Computed Properties



Property	Xipamide-d6	Xipamide
Molecular Weight	360.85 g/mol [1][5]	354.81 g/mol [3][7]
Exact Mass	360.0817663 Da[2]	354.0441058 Da[3][4]
XLogP3	2.9[2]	2.9[3][4]
Hydrogen Bond Donor Count	3[9]	3[3]
Hydrogen Bond Acceptor Count	5[9]	5[3]
Rotatable Bond Count	3[9]	3[3]
Topological Polar Surface Area	118 Ų[2][9]	118 Ų[3][4]
Appearance	Pale Yellow Solid[9] or Neat[1]	Off-White Solid[10]
Storage Temperature	Refrigerator[9]	-
Solubility (in DMSO)	-	200 mg/mL (563.7 mM)[7]

Pharmacology and Mechanism of Action

Xipamide is a diuretic that acts primarily on the kidneys to increase urine output.[11] Its mechanism is similar to that of thiazide diuretics, involving the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[12][13] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.[11][12] At higher doses, Xipamide can also inhibit the enzyme carbonic anhydrase.[4][8] This dual action makes it effective for treating hypertension and edema, even in patients with renal impairment.[8][11]

Mechanism of Action Pathway





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Caption: Xipamide's inhibitory action on the Na⁺-Cl⁻ symporter in the kidney.

Experimental Protocols

While specific protocols for **Xipamide-d6** are not detailed in the provided literature, methodologies for its non-deuterated form, Xipamide, are well-established. These methods can be adapted for **Xipamide-d6**, particularly when it is used as an internal standard.

High-Performance Liquid Chromatography (HPLC) with Amperometric Detection

This method is suitable for the determination of Xipamide in pharmaceutical formulations and urine.[14]

- Chromatographic Column: μ-Bondapak C18.[14]
- Mobile Phase: A 50:50 mixture of water and acetonitrile, containing 5 mM KH₂PO₄/K₂HPO₄,
 with the pH adjusted to 4.3.[14]
- Detection: Amperometric detection with a glassy carbon working electrode set at +1325 mV.
 [14]
- Sample Preparation (Urine): A liquid-liquid or solid-liquid extraction is required to eliminate interference from the urine matrix. Recoveries of approximately 99% have been reported for both extraction methods.[14]
- Performance: The method demonstrates a linear concentration range from 0.05 to 0.50 μg/mL and a quantitation limit of 0.50 ng/mL.[14]



UV-Vis Spectrophotometry by Complexation

A sensitive and selective method for determining Xipamide involves its complexation with various metal ions, followed by spectrophotometric analysis.[15][16]

- Principle: Xipamide forms stable colored complexes with metal ions such as Fe(III), Cu(II), La(III), UO₂(II), Th(IV), and ZrO(II).[15]
- Procedure:
 - A solution of Xipamide is reacted with a solution of the chosen metal ion.
 - The reaction is allowed to proceed under optimal conditions (pH, temperature, time).
 - The absorbance of the resulting colored complex is measured at its maximum absorbance wavelength (e.g., 500 nm for Fe(III), 390 nm for Cu(II)).[15]
- Sample Preparation (Tablets):
 - Grind a number of tablets (e.g., 20) to a fine powder.
 - Dissolve a portion of the powder in diethyl ether and stir vigorously.
 - Sonicate the solution for approximately 15 minutes and then filter.
 - Evaporate the ether extract to dryness on a water bath at 40°C.
 - The resulting residue, containing the extracted Xipamide, is then used for the complexation reaction.[16]
- Performance: The method adheres to Beer's law over a concentration range of 54.64-1995.75 μg/mL.[15]

Experimental Workflow for Tablet Analysis





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Caption: Workflow for the spectrophotometric determination of Xipamide in tablets.

Conclusion

Xipamide-d6 is an essential isotopically labeled standard for the accurate quantification of the diuretic drug Xipamide. This guide has detailed its chemical structure, physicochemical properties, and the established analytical methods for its parent compound. The provided information and visualizations serve as a technical resource for scientists engaged in pharmaceutical analysis, metabolic research, and drug development.

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- To cite this document: BenchChem. [Xipamide-d6 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588805#xipamide-d6-chemical-structure-and-properties]

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